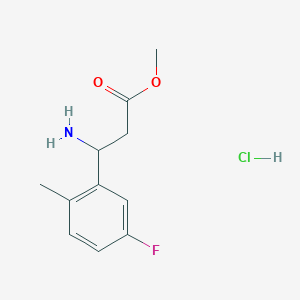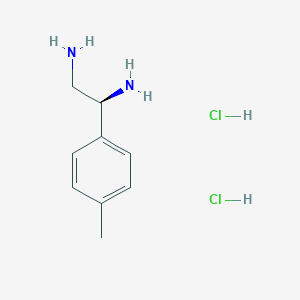
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a 4-methylphenyl group attached to an ethane-1,2-diamine backbone. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and ethylenediamine.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the desired diamine.
Purification: The resulting product is purified through recrystallization or chromatography techniques.
Formation of Hydrochloride Salt: Finally, the diamine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Continuous Flow Processes: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.
Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives, such as nitro compounds or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
科学的研究の応用
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence various cellular pathways, such as signal transduction and gene expression, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine: The parent compound without the hydrochloride salt.
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl: The enantiomeric form of the compound.
1-(4-Methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
Uniqueness
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its similar compounds.
特性
分子式 |
C9H16Cl2N2 |
|---|---|
分子量 |
223.14 g/mol |
IUPAC名 |
(1S)-1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1 |
InChIキー |
HQFATKYNPDLVRG-KLQYNRQASA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |
正規SMILES |
CC1=CC=C(C=C1)C(CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


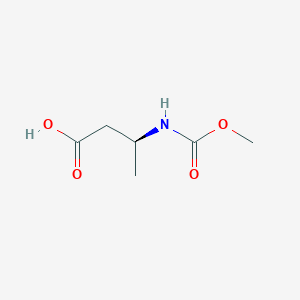
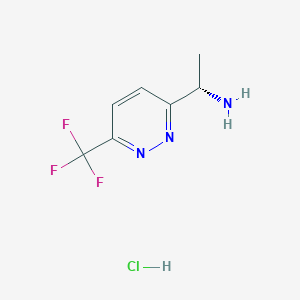
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
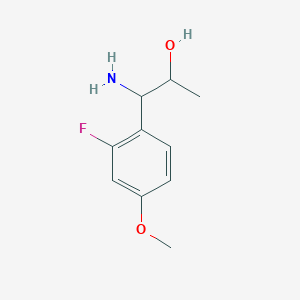


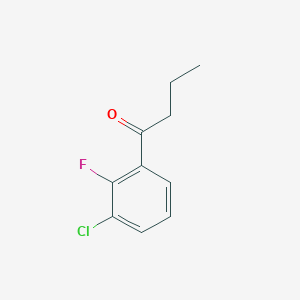
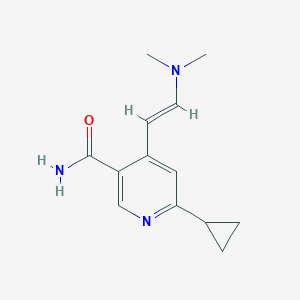
![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
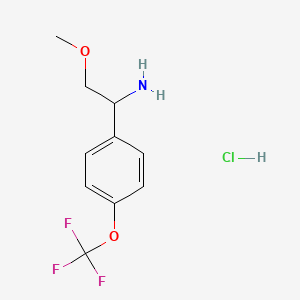
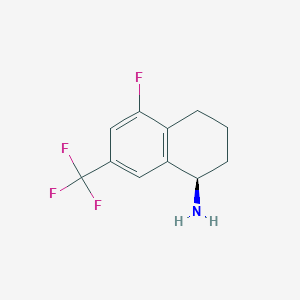
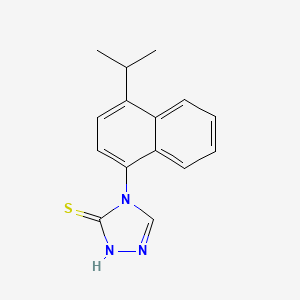
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
